N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)-N-(4-methoxybenzyl)benzamide
Description
Structure and Key Features: This compound features a benzamide core substituted with a heptyloxy chain at the 4-position and two distinct N-substituents: a 4-methoxybenzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl moiety. The 4-methoxybenzyl group may influence metabolic stability and binding affinity through steric and electronic effects .
For example, 4-(heptyloxy)benzoic acid may react with thionyl chloride to form the acid chloride, which is then coupled with the secondary amine derived from 4-methoxybenzylamine and 1,1-dioxidotetrahydrothiophen-3-amine .
Properties
Molecular Formula |
C26H35NO5S |
|---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-heptoxy-N-[(4-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C26H35NO5S/c1-3-4-5-6-7-17-32-25-14-10-22(11-15-25)26(28)27(23-16-18-33(29,30)20-23)19-21-8-12-24(31-2)13-9-21/h8-15,23H,3-7,16-20H2,1-2H3 |
InChI Key |
KUUYBABKIZXDNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)OC)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis is achievable via established amide coupling routes, with modifications to incorporate the sulfone and methoxybenzyl groups .
- Structure-Activity Relationship (SAR) :
- Potential Applications: The compound’s combination of lipophilic (heptyloxy) and polar (sulfone) groups makes it a candidate for antimicrobial or enzyme-targeted therapies, though in vitro assays are needed to confirm activity.
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